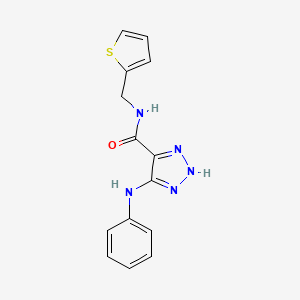

5-(phenylamino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(phenylamino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenylamino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

Introduction of the phenylamino group: This step involves the reaction of the triazole intermediate with aniline under suitable conditions.

Attachment of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where the triazole intermediate reacts with a thiophen-2-ylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(phenylamino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions for substitution reactions can vary, but often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The antimicrobial properties of 5-(phenylamino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated against various pathogens. Studies indicate that derivatives of triazole compounds exhibit potent antibacterial and antifungal activities.

Key Findings:

- Activity Against Bacterial Strains : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .

- Fungal Activity : In vitro tests demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

Mechanisms of Action:

- Targeting DNA Synthesis : Triazole derivatives have been reported to interfere with RNA and DNA synthesis in cancer cells, which is crucial for tumor growth inhibition .

- Cell Line Studies : The compound has been tested against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), showing significant cytotoxic effects compared to standard chemotherapy drugs like cisplatin .

Anti-inflammatory Effects

Recent studies have indicated that the compound may also possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

In Silico Studies:

Molecular docking studies suggest that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This suggests a dual role in both antimicrobial and anti-inflammatory applications.

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

| Application | Target Organisms/Cells | Key Findings |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli, Candida albicans | Effective against both bacterial and fungal strains; MIC values comparable to standards. |

| Anticancer | HepG2, A549 | Significant cytotoxicity; inhibits DNA/RNA synthesis. |

| Anti-inflammatory | In silico (5-lipoxygenase) | Potential as a 5-LOX inhibitor; implications for inflammatory diseases. |

Mecanismo De Acción

The mechanism of action of 5-(phenylamino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide: Lacks the thiophen-2-ylmethyl group.

N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the phenylamino group.

Actividad Biológica

5-(phenylamino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The compound was synthesized through a reaction involving 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 2-(methoxymethylene)malononitrile in ethanol under reflux conditions. The resulting solid was filtered, dried, and recrystallized from dimethylformamide to yield colorless crystals with a melting point exceeding 300 °C .

- Molecular Formula : C14H13N5OS

- CAS Number : 1105199-56-1

- Molecular Weight : 285.35 g/mol

Antiproliferative Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, similar compounds have shown effectiveness against leukemia cell lines such as SR, MOLT-4, CCRF-CEM, HL-60(TB), K-562, and RPMI-8226 .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Morphological Changes Observed |

|---|---|---|---|

| 4a | Jurkat | 2.5 | Apoptotic bodies, membrane blebbing |

| K-562 | 3.0 | Chromatin condensation | |

| HL-60(TB) | 2.8 | DNA fragmentation |

The compound induced significant morphological changes in Jurkat T-cells, including apoptotic bodies and chromatin condensation, which are indicative of apoptosis .

The mechanism by which these compounds exert their antiproliferative effects appears to involve the induction of DNA damage without direct intercalation into DNA. This was evidenced by reduced mitochondrial membrane potential and subsequent DNA fragmentation observed in treated cells .

Additional Biological Activities

Beyond antiproliferative effects, compounds in this class have been investigated for their antifungal and antibacterial properties. A study synthesizing various triazole-containing compounds found that while some exhibited minimal activity against certain bacterial strains, others showed promise in antifungal applications .

Table 2: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 16 µg/mL |

| Compound B | Staphylococcus aureus | >100 µg/mL |

Case Studies and Research Findings

Several case studies highlight the biological relevance of triazole derivatives:

- Case Study on Anticancer Activity : A derivative similar to the target compound showed comparable activity to doxorubicin in inhibiting cell proliferation in leukemia models .

- Antimicrobial Evaluation : Compounds were tested against Gram-positive and Gram-negative bacteria; however, most did not exhibit significant antimicrobial activity except for select derivatives that demonstrated minimal effectiveness against specific strains .

Propiedades

IUPAC Name |

5-anilino-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c20-14(15-9-11-7-4-8-21-11)12-13(18-19-17-12)16-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,20)(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHCCYDPGNWKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.